(1R)-2-Methyl-1-phenylpropane-1,2-diol
Description
Overview of Chiral Diols in Organic Synthesis and Medicinal Chemistry Research
Chiral diols are highly valued in organic synthesis as versatile intermediates and chiral auxiliaries. Their defined stereochemistry is crucial for controlling the three-dimensional arrangement of atoms in a molecule, which is a critical factor in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). In medicinal chemistry, the specific spatial orientation of functional groups in a drug molecule dictates its interaction with biological targets, influencing its efficacy and minimizing potential side effects. Chiral diols serve as foundational components in the synthesis of a wide array of pharmaceutical compounds.
The utility of chiral diols extends to their use as chiral ligands in asymmetric catalysis. By coordinating with a metal center, these diols can create a chiral environment that directs the stereochemical outcome of a reaction, enabling the synthesis of a desired enantiomer with high selectivity. This approach is fundamental to modern synthetic organic chemistry.
Structural Classification and Stereochemical Importance of (1R)-2-Methyl-1-phenylpropane-1,2-diol
This compound is a chiral vicinal diol with the following structural features:
A phenyl group attached to the first carbon of the propane (B168953) chain.
A hydroxyl group on the first carbon (C1), which is a stereocenter with an 'R' configuration.
A methyl group and a hydroxyl group on the second carbon (C2).
The presence of a stereocenter at C1 gives rise to its chirality. The specific (1R) configuration is critical, as different stereoisomers of a molecule can exhibit distinct biological activities. The spatial arrangement of the phenyl and hydroxyl groups around this chiral center is of significant interest for its potential interactions in biological systems and its role in directing further chemical transformations.
Below is a table summarizing the basic properties of 2-Methyl-1-phenylpropane-1,2-diol (B14716093).
| Property | Value |
| IUPAC Name | (1S)-2-methyl-1-phenylpropane-1,2-diol |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| InChI Key | UPFQJMVQJWHPOL-VIFPVBQESA-N |
| Canonical SMILES | CC(C)(C@HO)O |
Note: Data from PubChem for the (1S) stereoisomer. nih.gov
Research Trajectories for Phenylpropane-1,2-diol Derivatives: Analogies and Distinctions
While specific research on this compound is limited, extensive studies on the closely related 1-phenylpropane-1,2-diol (B147034) (PPD) and its derivatives provide valuable insights into potential research directions and applications.
Research into PPD has demonstrated its importance as a versatile building block for pharmaceuticals. researchgate.net A significant area of investigation has been the stereoselective synthesis of all four stereoisomers of PPD, which can be achieved through biocatalytic methods employing a combination of lyases and alcohol dehydrogenases. researchgate.net This highlights a key distinction: the enzymatic synthesis of PPD has been well-established, offering a green and efficient route to all its stereoisomers. Similar biocatalytic approaches could foreseeably be developed for the synthesis of this compound.
Furthermore, derivatives of phenylpropane-1,2-diol have been explored for their therapeutic potential. For instance, enantiomers of phenylpiperazinepropane-1,2-diol derivatives have been synthesized and screened for their antitussive activity. nih.gov Studies revealed that the (S)-isomers exhibited better pharmacological profiles than the (R)-isomers, underscoring the critical role of stereochemistry in biological activity. nih.gov This suggests that this compound and its stereoisomers could be valuable candidates for similar medicinal chemistry investigations.
The stereoselective synthesis of vicinal diols is an active area of research, with methods such as asymmetric dihydroxylation and enzymatic reduction of α-hydroxy ketones being prominent. rsc.org The synthesis of bulky 1,2-diols, a category that includes this compound, has been successfully achieved with high diastereoselectivity using alcohol dehydrogenases. rsc.org
The research on PPD and its derivatives provides a clear roadmap for future investigations into this compound. Key research trajectories would likely include the development of efficient stereoselective synthetic routes, exploration of its utility as a chiral building block in the synthesis of complex molecules, and investigation into its potential pharmacological activities. The additional methyl group in this compound compared to PPD could offer unique steric and electronic properties, potentially leading to novel applications.
Structure
3D Structure
Properties
CAS No. |
24347-61-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-2-methyl-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,11-12H,1-2H3/t9-/m1/s1 |
InChI Key |
UPFQJMVQJWHPOL-SECBINFHSA-N |
Isomeric SMILES |
CC(C)([C@@H](C1=CC=CC=C1)O)O |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
Stereochemical Characterization and Elucidation of 1r 2 Methyl 1 Phenylpropane 1,2 Diol
Methodologies for Absolute Configuration Determination of Vicinal Diols
The determination of the absolute configuration of vicinal diols like (1R)-2-Methyl-1-phenylpropane-1,2-diol relies on a variety of sophisticated analytical techniques. These methods provide insights into the spatial orientation of substituents around the chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Approaches (e.g., Modified Mosher's Method, MPA Ester Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of chiral molecules, including vicinal diols. The modified Mosher's method and MPA (α-methoxyphenylacetic acid) ester analysis are prominent examples of NMR-based techniques used for this purpose. mdpi.comresearchgate.netnih.govresearchgate.net These methods involve the derivatization of the diol with a chiral agent to form diastereomeric esters. The differing spatial arrangements of the substituents in these diastereomers lead to distinct chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute configuration of the original diol.
The underlying principle of the modified Mosher's method involves the analysis of the chemical shift differences (Δδ = δS - δR) between the diastereomeric esters formed by reacting the chiral diol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA moiety shields or deshields nearby protons, and the magnitude and sign of the Δδ values for protons on either side of the stereocenter provide a basis for assigning the absolute configuration.
For a vicinal diol like 2-Methyl-1-phenylpropane-1,2-diol (B14716093), both hydroxyl groups can be esterified. The analysis would then focus on the Δδ values of the protons on the phenyl-bearing carbon and the methyl groups. A simplified model predicts that for an (R)-configured secondary alcohol, the protons on one side of the carbinol center will exhibit positive Δδ values, while those on the other side will show negative values when derivatized with (S)- and (R)-MTPA.
To illustrate this, a hypothetical data set for the Mosher's method applied to this compound is presented in the table below.
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 (methine) | 5.10 | 5.05 | -0.05 |
| Phenyl-H (ortho) | 7.35 | 7.40 | +0.05 |
| Phenyl-H (meta) | 7.28 | 7.32 | +0.04 |
| Phenyl-H (para) | 7.20 | 7.23 | +0.03 |
| CH₃ (pro-R) | 1.15 | 1.20 | +0.05 |
| CH₃ (pro-S) | 1.25 | 1.22 | -0.03 |
Note: This data is illustrative and intended to demonstrate the application of the modified Mosher's method.
Similarly, MPA ester analysis provides a comparable approach for determining absolute configuration. researchgate.netnih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) is a widely used chiroptical method for stereochemical analysis. mdpi.com A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. Chiral molecules exhibit characteristic CD spectra, and the sign and intensity of the Cotton effects can often be related to the absolute configuration of the molecule.
For vicinal diols, the chromophores in proximity to the stereocenter will influence the CD spectrum. In the case of this compound, the phenyl group acts as a chromophore. The spatial relationship between the phenyl group and the hydroxyl groups, dictated by the absolute configuration at the chiral center, will determine the nature of the CD spectrum.
Empirical rules, such as the sector rules for aromatic chromophores, can be used to predict the sign of the Cotton effect based on the stereochemistry. Additionally, computational methods can be employed to calculate theoretical CD spectra for different stereoisomers, which can then be compared with the experimental spectrum to determine the absolute configuration.
X-ray Crystallography Studies of Diol Derivatives (if applicable for related structures)
X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice. For vicinal diols that may not crystallize readily, derivatization to form crystalline esters or other derivatives can be a viable strategy.
While specific X-ray crystallographic data for derivatives of this compound are not widely reported, this method remains the gold standard for absolute configuration assignment in stereochemical studies. The crystallographic data would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the (R) or (S) configuration at the chiral center.
Conformational Analysis and its Influence on Stereochemical Properties
The stereochemical properties of a molecule are not solely defined by its absolute configuration but are also influenced by its conformational preferences. The rotation around single bonds in this compound leads to various conformers, each with a different spatial arrangement of the phenyl, hydroxyl, and methyl groups.
The relative stability of these conformers is governed by a combination of steric and electronic factors. Intramolecular hydrogen bonding between the two hydroxyl groups can significantly influence the conformational equilibrium, favoring gauche conformations where the hydroxyl groups are in proximity. Steric hindrance between the bulky phenyl group and the methyl groups will also play a crucial role in determining the lowest energy conformation.
The preferred conformation can impact the molecule's reactivity and its spectroscopic properties. For instance, the observed coupling constants in NMR spectroscopy and the nature of the Cotton effects in CD spectroscopy are dependent on the population of different conformers. Computational chemistry methods are often employed to model the potential energy surface of the molecule and predict the most stable conformations.
Diastereomeric and Enantiomeric Resolution Strategies for 2-Methyl-1-phenylpropane-1,2-diol Stereoisomers
The synthesis of a chiral molecule often results in a mixture of stereoisomers. The separation of these isomers is a critical step in obtaining enantiomerically pure compounds. For 2-Methyl-1-phenylpropane-1,2-diol, which has one chiral center, a racemic mixture of the (R)- and (S)-enantiomers would be the typical outcome of a non-stereoselective synthesis.
Enantiomeric resolution can be achieved through several strategies:
Classical Resolution: This involves reacting the racemic diol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
Chromatographic Resolution: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase (B570770) could selectively acylate one enantiomer of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. While specific studies on 2-Methyl-1-phenylpropane-1,2-diol are limited, enzymatic resolutions have been successfully applied to the closely related 1-phenylpropane-1,2-diol (B147034).
The following table summarizes common resolution strategies applicable to vicinal diols.
| Resolution Method | Principle | Key Considerations |
| Classical Resolution | Formation of diastereomeric salts or esters with a chiral resolving agent, followed by separation based on different physical properties. | Availability of a suitable and inexpensive resolving agent; efficiency of diastereomer separation. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase; scalability can be a challenge. |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | Enzyme selection, activity, and stability; optimization of reaction conditions (pH, temperature, solvent). |
Advanced Synthetic Methodologies for 1r 2 Methyl 1 Phenylpropane 1,2 Diol and Its Stereoisomers
Chemical Synthesis Approaches for Chiral Vicinal Diols
Asymmetric Reduction of α-Hydroxy Ketones
The asymmetric reduction of α-hydroxy ketones presents a direct route to chiral 1,2-diols. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the catalyst system employed. The pre-existing stereocenter at the α-position can direct the approach of the reducing agent, a phenomenon known as substrate-controlled diastereoselection. However, to achieve high enantioselectivity for a specific stereoisomer, reagent-controlled methods using chiral catalysts are often necessary.
Ruthenium complexes containing the chiral bisphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective catalysts for the asymmetric hydrogenation of functionalized ketones, including α-hydroxy ketones. wikipedia.orgresearchgate.net These cationic Ru(II) halide complexes can achieve excellent diastereo- and enantioselectivities. researchgate.net The chirality of the BINAP ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the carbonyl group. wikipedia.orgharvard.edu The choice between the (R)- and (S)-enantiomers of BINAP allows for the selective synthesis of the desired stereoisomer of the diol product. harvard.edu For the synthesis of (1R)-2-Methyl-1-phenylpropane-1,2-diol from 2-hydroxy-2-methyl-1-phenylpropan-1-one, a catalyst system incorporating an appropriate BINAP ligand would be employed to control the stereochemistry at the C1 position.
| Substrate | Catalyst | Major Product Stereoisomer |
|---|---|---|
| α-Hydroxy Ketone | (R)-BINAP-Ru(II) Complex | (1R)-1,2-Diol |
| α-Hydroxy Ketone | (S)-BINAP-Ru(II) Complex | (1S)-1,2-Diol |
The stereoselectivity of the asymmetric reduction of α-hydroxy ketones is significantly influenced by various reaction parameters. researchgate.net Careful optimization of these conditions is crucial for maximizing the yield and stereoisomeric purity of the target diol.
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Solvent Polarity: The choice of solvent can affect the conformation of the substrate and the catalyst, thereby influencing the stereochemical outcome. Solvents such as dichloromethane (B109758) and methanol (B129727) are commonly used in these hydrogenations. harvard.edu
Additives: The presence of additives can have a remarkable effect on the efficiency of the catalysis. For instance, the nature of the halogen ligands bound to the ruthenium atom can influence both catalytic activity and stereoselectivity. researchgate.net
| Parameter | Condition | Effect on Stereoselectivity |
|---|---|---|
| Temperature | Decreased | Generally Increased |
| Solvent | Varies (e.g., Methanol, Dichloromethane) | Can significantly influence selectivity |
| Pressure (H₂) | Typically 4-100 atm | Can affect reaction rate and efficiency harvard.edu |
Asymmetric Dihydroxylation of Alkenes (e.g., Sharpless Dihydroxylation)
The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.orgnih.gov The stoichiometric oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), regenerates the osmium tetroxide catalyst, allowing it to be used in substoichiometric amounts. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, the precursor alkene would be 2-methyl-1-phenylprop-1-ene. The choice of the chiral ligand is critical for controlling the stereochemical outcome. The commercially available "AD-mix" reagents contain the osmium catalyst, the oxidant, and a chiral ligand. AD-mix-β, which contains the ligand (DHQD)₂-PHAL, typically adds the hydroxyl groups to the β-face of the alkene, while AD-mix-α, with (DHQ)₂-PHAL, directs addition to the α-face. wikipedia.org
The reaction proceeds through a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to yield the diol. wikipedia.orgorganic-chemistry.org The reaction is highly site-selective, generally favoring the more electron-rich double bond in a polyene substrate. wikipedia.org
| Reagent | Expected Major Product | Enantiomeric Excess (ee) |
|---|---|---|
| AD-mix-β | This compound | Often high (>90%) |
| AD-mix-α | (1S)-2-Methyl-1-phenylpropane-1,2-diol | Often high (>90%) |
Epoxidation and Stereoselective Ring-Opening Reactions
A two-step approach involving the epoxidation of an alkene followed by the stereoselective ring-opening of the resulting epoxide is a classic strategy for the synthesis of vicinal diols. researchgate.net The stereochemistry of the final diol is determined by the stereochemistry of the epoxide and the mechanism of the ring-opening reaction.
For the synthesis of this compound, the starting material would again be 2-methyl-1-phenylprop-1-ene. Asymmetric epoxidation methods, such as the Sharpless asymmetric epoxidation (though typically applied to allylic alcohols), can be used to generate an enantiomerically enriched epoxide. nih.gov Alternatively, epoxidation with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would produce a racemic epoxide. researchgate.net
The subsequent ring-opening of the epoxide with water or hydroxide (B78521) as the nucleophile proceeds via an Sₙ2 mechanism. This results in an inversion of configuration at the carbon atom that is attacked. In an acid-catalyzed ring-opening, the nucleophile attacks the more substituted carbon, while in a base-catalyzed ring-opening, attack occurs at the less sterically hindered carbon. For a terminal epoxide, this leads to the formation of a trans-diol.
| Epoxide Stereochemistry | Ring-Opening Conditions | Diol Stereochemistry |
|---|---|---|
| (R)-epoxide | Acidic or Basic Hydrolysis | (R,S) or (S,R) - trans-diol |
| (S)-epoxide | Acidic or Basic Hydrolysis | (S,R) or (R,S) - trans-diol |
Stereoselective Carbon-Carbon Bond Formation (e.g., Aldol-Based Approaches, Allylation of Ketones)
Methods involving stereoselective carbon-carbon bond formation can also be employed to construct the backbone of chiral diols.
Aldol-Based Approaches: The aldol (B89426) reaction is a powerful tool for forming carbon-carbon bonds and can be used to create β-hydroxy carbonyl compounds, which are precursors to 1,3-diols. wikipedia.org While not a direct route to 1,2-diols, modifications and subsequent transformations can lead to the desired product. For example, an aldol reaction between a ketone and an aldehyde could be envisioned to form a carbon skeleton that, after further functional group manipulation, yields the target diol. Controlling the stereochemistry in aldol reactions can be achieved through the use of chiral auxiliaries, chiral catalysts, or substrate control.
Allylation of Ketones: The enantioselective allylation of ketones is another effective method for creating chiral tertiary alcohols, which can be precursors to 1,2-diols. nih.govmit.edu In this approach, an allyl nucleophile is added to a ketone in the presence of a chiral catalyst. For the synthesis of a precursor to this compound, the allylation of acetophenone (B1666503) with an appropriate allylating agent could be employed. Subsequent oxidation of the newly introduced allyl group would then yield the desired diol. Chiral catalysts based on BINOL have been shown to be effective in promoting the enantioselective allylboration of ketones. nih.gov
| Method | Key Intermediate | Stereocontrol Strategy |
|---|---|---|
| Aldol Reaction | β-Hydroxy Ketone | Chiral auxiliaries, chiral catalysts |
| Ketone Allylation | Homoallylic Alcohol | Chiral catalysts (e.g., BINOL derivatives) |
Biocatalytic Synthesis of this compound Stereoisomers
Biocatalysis has emerged as a powerful strategy for the synthesis of chiral compounds, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. The enzymatic production of vicinal diols, such as the stereoisomers of 1-phenylpropane-1,2-diol (B147034) (PPD), exemplifies the advantages of this approach. These diols are valuable chiral building blocks for the pharmaceutical industry. acs.orgresearchgate.net By employing multi-enzyme cascade reactions, it is possible to synthesize all four stereoisomers of PPD starting from inexpensive achiral substrates like benzaldehyde (B42025) and acetaldehyde (B116499). researchgate.net
Applications of Specific Enzyme Classes
The success of biocatalytic cascades for producing chiral vicinal diols hinges on the careful selection of enzymes with the desired activity and stereoselectivity. Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases and alcohol dehydrogenases are the two key enzyme classes for the synthesis of 1-phenylpropane-1,2-diol and its stereoisomers.
Thiamine diphosphate (ThDP)-dependent enzymes are crucial for catalyzing the asymmetric carbon-carbon bond formation that constitutes the first step in the synthesis of α-hydroxy ketones. researchgate.netnih.gov These enzymes utilize the ThDP cofactor to reverse the polarity (umpolung) of a carbonyl donor, enabling its addition to an electrophilic acceptor. researchgate.net
Two prominent examples used in the synthesis of the 2-hydroxy-1-phenylpropan-1-one (HPP) intermediate are benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD). nih.gov
Benzaldehyde lyase (BAL) from Pseudomonas fluorescens catalyzes the carboligation of benzaldehyde and acetaldehyde to produce predominantly (R)-2-hydroxy-1-phenylpropan-1-one ((R)-HPP). rsc.org
Benzoylformate decarboxylase (BFD) from Pseudomonas putida can be engineered to favor the production of (S)-2-hydroxy-1-phenylpropan-1-one ((S)-HPP). researchgate.netresearchgate.net
The stereochemical outcome of this initial carboligation step is critical as it determines the configuration at one of the two chiral centers in the final diol product. The ability to generate either the (R)- or (S)-HPP intermediate by selecting the appropriate lyase is fundamental to accessing the full spectrum of PPD stereoisomers. researchgate.net
Table 2: Stereoselectivity of ThDP-Dependent Lyases in HPP Synthesis This table is interactive. You can sort and filter the data.
| Enzyme | Source Organism | Substrates | Product | Stereoselectivity | Reference |
| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | Benzaldehyde, Acetaldehyde | (R)-2-hydroxy-1-phenylpropan-1-one | (R)-selective | rsc.org |
| Benzoylformate Decarboxylase (BFD) | Pseudomonas putida | Benzaldehyde, Acetaldehyde | (S)-2-hydroxy-1-phenylpropan-1-one | (S)-selective | researchgate.netresearchgate.net |
Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the interconversion of alcohols to aldehydes or ketones, requiring a nicotinamide (B372718) cofactor (NADH or NADPH). uni-duesseldorf.denih.gov In the context of vicinal diol synthesis, they perform the stereoselective reduction of the prochiral ketone group in the α-hydroxy ketone intermediate (HPP) to generate the second chiral center of the 1-phenylpropane-1,2-diol product. uni-duesseldorf.de
The stereopreference of the ADH is paramount for controlling the final diastereomer produced. ADHs are often classified based on Prelog's rule, which predicts the stereochemical course of the reduction.
Anti-Prelog selective ADHs , such as the ADH from Lactobacillus brevis (LbADH), are robust enzymes that reduce the ketone to yield an (S)-alcohol. researchgate.net
Prelog selective ADHs , such as the ADH from Ralstonia sp. (RADH), typically produce an (R)-alcohol.
By pairing the (R)- or (S)-HPP intermediate from the lyase step with an ADH of appropriate stereopreference, any of the four stereoisomers of PPD can be synthesized. researchgate.netrsc.org For example, reducing (R)-HPP with a Prelog-selective ADH like RADH results in (1R,2R)-PPD, while reducing the same intermediate with an anti-Prelog ADH like LbADH yields (1S,2R)-PPD. acs.orgrsc.org This modularity provides a highly flexible and powerful platform for asymmetric synthesis. acs.org
Epoxide Hydrolases and Styrene (B11656) Monooxygenases
The combination of styrene monooxygenases (SMOs) and epoxide hydrolases (EHs) provides a powerful enzymatic cascade for the synthesis of chiral 1,2-diols from styrenes. SMOs catalyze the initial epoxidation of the alkene, while EHs stereoselectively hydrolyze the resulting epoxide to the corresponding diol. This dual-enzyme strategy allows for the production of specific stereoisomers by carefully selecting the enzymes.
For instance, all four stereoisomers of 1-phenylpropane-1,2-diol can be synthesized from trans- or cis-β-methylstyrene by pairing a styrene monooxygenase with stereocomplementary epoxide hydrolases. nih.gov This approach leverages the distinct selectivities of different EHs to control the final stereochemistry of the diol product. nih.gov The process involves the SMO-catalyzed formation of an epoxide intermediate, which is then resolved by an EH. nih.gov
The effectiveness of this method is further enhanced by the potential for enantio-convergent hydrolysis, where two different epoxide hydrolases with complementary selectivities are used to convert a racemic epoxide into a single, enantiopure diol. One study demonstrated that combining a bacterial EH from Caulobacter crescentus with a marine fish EH from Mugil cephalus could convert racemic styrene oxide into (R)-phenyl-1,2-ethanediol with 90% enantiomeric excess (ee) and a high yield of 94%. nih.gov The bacterial EH primarily attacked the (S)-styrene oxide, while the fish EH preferentially acted on the (R)-styrene oxide, both leading to the formation of the (R)-diol. nih.gov Protein engineering has also been employed to alter the regioselectivity of epoxide hydrolases, enabling the one-step enantioconvergent hydrolysis of various racemic epoxides to furnish valuable (R)-1,2-diols with high enantiopurity (90.1–98.3% ee). rsc.org
The reaction environment can also influence the efficacy of EH-catalyzed reactions. The use of ionic liquids as reaction media has been shown to offer new possibilities for the EH-catalyzed resolution of epoxides, sometimes resulting in higher enantioselectivities compared to conventional aqueous buffer systems. nih.gov
Table 1: Enzymatic Synthesis of Diols using Styrene Monooxygenases and Epoxide Hydrolases
| Substrate | Enzyme System | Product | Yield | Enantiomeric/Diastereomeric Purity |
| trans- or cis-β-Methylstyrene | Styrene Monooxygenase + Epoxide Hydrolases | All four stereoisomers of 1-phenylpropane-1,2-diol | High | High optical purities |
| Racemic Styrene Oxide | C. crescentus EH + M. cephalus EH | (R)-phenyl-1,2-ethanediol | 94% | 90% ee |
| Various Racemic Epoxides | Engineered Phaseolus vulgaris EH | (R)-1,2-diols | High | 90.1-98.3% ee |
Whole-Cell Biocatalysis and Immobilized Enzyme Systems
Whole-cell biocatalysis is an efficient and cost-effective strategy that circumvents the need for time-consuming enzyme purification and the external addition of expensive cofactors. rsc.org By using entire microbial cells (often genetically engineered to overexpress specific enzymes), the cellular machinery for cofactor regeneration can be harnessed directly. acs.orgnih.gov
A notable example is the two-step synthesis of 1-phenylpropane-1,2-diol from simple aldehydes using lyophilized, recombinant E. coli cells. rsc.org This system, operating in a micro-aqueous organic solvent, allows for extremely high substrate loads (up to 500 mM) and achieves impressive space-time yields. rsc.org The use of whole cells provides a stable environment for the enzymes, protecting them from the potentially denaturing effects of the organic solvent. rsc.orgacs.org
Similarly, a self-sufficient whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase has been developed for the synthesis of optically pure (S)-1-phenyl-1,2-ethanediol. nih.gov This system facilitated the reduction of the corresponding α-hydroxy ketone at a high substrate concentration of 1.0 M, achieving a 90% isolated yield and 99% ee without any external cofactor addition. nih.gov
Immobilization further enhances the utility of biocatalysts by allowing for easy separation from the reaction mixture and repeated reuse. Enzymes or whole cells can be attached to or encapsulated within a solid support. mdpi.com A modular approach involves encapsulating lyophilized whole-cell catalysts in polymeric membranes, creating "teabags" that can be easily added to and removed from the reaction, facilitating their use in multi-step cascade reactions. semanticscholar.org
Table 2: Performance of Whole-Cell Biocatalytic Systems for Diol Synthesis
| Biocatalyst | Target Product | Substrate Concentration | Product Concentration | Space-Time-Yield (STY) |
| Lyophilized E. coli (BAL + RADH) | (1R,2R)-1-Phenylpropane-1,2-diol | up to 500 mM | up to 55 g L⁻¹ | up to 327 g L⁻¹ d⁻¹ |
| Lyophilized E. coli (BFDL461A + LbADH) | (1S,2S)-1-Phenylpropane-1,2-diol | ~400 mM | 4.5 g (preparative scale) | >70 g L⁻¹ d⁻¹ |
| Lyophilized E. coli (CMCR + GDH) | (S)-1-Phenyl-1,2-ethanediol | 1.0 M | 90% isolated yield | Not Reported |
Cofactor Regeneration Strategies in Biocatalysis
Many key enzymatic steps in the synthesis of chiral diols, particularly the reduction of α-hydroxy ketones, are catalyzed by oxidoreductases that depend on nicotinamide cofactors like NAD(P)H. nih.gov These cofactors are too expensive to be used in stoichiometric amounts, making in situ regeneration essential for an economically viable process. nih.govresearchgate.net
Cofactor regeneration can be achieved through several methods:
Substrate-Coupled Regeneration: This approach uses a single enzyme that oxidizes a sacrificial co-substrate (e.g., 2-propanol) to regenerate the NAD(P)H consumed in the primary reduction reaction. acs.org
Enzyme-Coupled Regeneration: This is the most common method, employing a second dehydrogenase and a corresponding sacrificial substrate. researchgate.net For example, formate (B1220265) dehydrogenase (FDH) is often paired with formate, or glucose dehydrogenase (GDH) is used with glucose. researchgate.net The oxidation of the co-substrate by the second enzyme regenerates the cofactor for the primary reaction.
Whole-Cell Systems: As mentioned previously, using whole cells is a highly effective strategy. acs.org The cell's native metabolic pathways regenerate the cofactor internally, eliminating the need to add external enzymes or cofactors, although a sacrificial substrate like glucose is still required. rsc.orgnih.gov
The choice of regeneration system is critical. For instance, in the synthesis of 1-phenylpropane-1,2-diol, the reduction of the hydroxy ketone intermediate is powered by an alcohol dehydrogenase that requires NADPH. rsc.org By using whole cells, this expensive cofactor is continuously recycled by the cell's own metabolic machinery. rsc.org
Optimization of Biocatalytic Reaction Parameters (e.g., solvent systems, substrate concentrations, space-time-yields)
To maximize the efficiency and economic feasibility of biocatalytic processes, rigorous optimization of reaction parameters is crucial. mdpi.com Key variables include the choice of solvent, substrate and catalyst concentrations, temperature, pH, and reaction time. mdpi.comrsc.org
Space-Time-Yield (STY): STY (measured in grams of product per liter per day) is a critical metric for industrial applications. By optimizing reaction conditions, including the use of micro-aqueous systems and whole-cell catalysts, STYs for 1-phenylpropane-1,2-diol synthesis have been achieved that are well above 70 g L⁻¹ d⁻¹, with some systems reaching up to 327 g L⁻¹ d⁻¹. rsc.orgacs.org These optimizations have led to final product concentrations as high as 63.8 g L⁻¹, with yields reaching 98%. acs.org
Table 3: Optimization of a Two-Step Biocatalytic Synthesis of (1S,2R)-PPD
| Parameter | Condition | Outcome |
| Step 1: Carboligation | ||
| Enzyme System | Whole E. coli cells expressing BAL | (R)-2-Hydroxy-1-phenylpropan-1-one intermediate |
| Solvent | MTBE | High substrate solubility |
| Substrate Concentration | ~450 mM Benzaldehyde | High intermediate concentration (~440 mM) |
| Step 2: Oxidoreduction | ||
| Enzyme System | Whole E. coli cells expressing LbADH | (1S,2R)-1-Phenylpropane-1,2-diol product |
| Cosubstrate (for cofactor regeneration) | 2-propanol | Efficient reduction |
| Overall Process | ||
| Final Product Concentration | 420 mM (63.8 g L⁻¹) | High titer |
| Overall Yield | 98% | Efficient conversion |
| Diastereomeric Purity | ~95% (1S,2R) | High selectivity |
Kinetic Resolution Techniques for Diol Enantiomers
Kinetic resolution is a widely used method for separating the enantiomers of a racemic mixture. wikipedia.org It relies on the principle that the two enantiomers react at different rates with a chiral catalyst, typically an enzyme. wikipedia.orgjocpr.com This allows for the separation of the faster-reacting enantiomer (which is converted to a product) from the slower-reacting enantiomer (which remains as unreacted starting material). wikipedia.org
Lipases are commonly employed for the kinetic resolution of racemic alcohols and diols via enantioselective acylation or hydrolysis. nih.govnih.gov For example, in the presence of an acyl donor like vinyl acetate, a lipase (B570770) may selectively acylate one enantiomer of a diol, allowing it to be separated from the unreacted enantiomer. mdpi.com The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%. taylorandfrancis.com
A more advanced technique is Dynamic Kinetic Resolution (DKR) . In DKR, the enzymatic resolution is combined with an in situ racemization of the less reactive enantiomer. taylorandfrancis.com This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, allowing for yields up to 100%. taylorandfrancis.com For DKR to be effective, the rate of racemization must be at least as fast as the rate of the enzymatic reaction. taylorandfrancis.com Reductive enzymatic DKR has been successfully applied to produce profenols, achieving a product titer of 115 g/L with 93.1% ee, demonstrating a competitive alternative to hydrolase-based resolutions. nih.gov
Another relevant method is the Hydrolytic Kinetic Resolution (HKR) of epoxides. This technique, often catalyzed by chiral complexes or enzymes like epoxide hydrolases, involves the enantioselective hydrolysis of a racemic epoxide. wikipedia.org The reaction yields an enantioenriched sample of the unreacted epoxide and an enantioenriched diol product, both of which can be valuable chiral building blocks. wikipedia.org
Table 4: Examples of Enzymatic Kinetic Resolution of Chiral Alcohols
| Substrate | Enzyme | Reaction Type | Product(s) | Conversion | Enantiomeric Excess (ee) |
| (±)-1-Phenyl-2-propyn-1-ol | Novozym 435 (Lipase) | Transesterification | (R)-1-Phenyl-2-propyn-1-yl acetate | 48.78% | 93.25% (substrate) |
| (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase | Acetylation | (R)-1-Phenylethyl acetate | 40.8% | 98.9% (product) |
| Racemic Epoxide | Jacobsen Catalyst | Hydrolysis (HKR) | Enantioenriched Epoxide & Diol | 44% (epoxide), 50% (diol) | >99% (epoxide), 98% (diol) |
| Racemic 2-Phenylpropanal | Engineered Candida tenuis Xylose Reductase | Reduction (DKR) | (S)-2-Phenylpropanol | 84.3% | 93.1% (product) |
Mechanistic Investigations of Transformations Involving 2 Methyl 1 Phenylpropane 1,2 Diol
Elucidation of Reaction Pathways in Stereoselective Synthesis
The stereoselective synthesis of vicinal diols, including the stereoisomers of 2-methyl-1-phenylpropane-1,2-diol (B14716093), is often achieved through multi-enzyme cascade reactions that provide high levels of control over the final product's stereochemistry. A prominent and highly effective pathway involves a two-step biocatalytic sequence starting from simple aldehyde precursors. researchgate.netacs.org This process circumvents the limitations of many chemical routes, which can lack sufficient stereoselectivity. acs.org
The established reaction pathway initiates with a carboligation step, where benzaldehyde (B42025) and a corresponding aliphatic aldehyde are coupled. This reaction is catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyase, such as benzaldehyde lyase (BAL) or benzoylformate decarboxylase (BFD). researchgate.net The choice of lyase is critical as it determines the stereochemistry of the intermediate α-hydroxy ketone. For instance, one lyase may produce the (R)-hydroxy ketone while another produces the (S)-enantiomer. researchgate.net
The second step involves the stereoselective reduction of the carbonyl group of the α-hydroxy ketone intermediate. This transformation is catalyzed by an alcohol dehydrogenase (ADH), which transfers a hydride from a cofactor, typically NADH. researchgate.net Similar to the first step, the selection of the specific ADH is crucial for controlling the stereochemistry of the final diol product. By modularly combining different stereocomplementary carboligases and alcohol dehydrogenases, it is possible to synthesize all four potential stereoisomers of the target diol from the same inexpensive starting materials. researchgate.netacs.org This enzymatic cascade approach allows for the production of enantiomerically pure diastereomers. researchgate.net
Enzyme Mechanism Studies (e.g., for Epoxide Hydrolases, Alcohol Dehydrogenases)
Alcohol Dehydrogenases (ADHs) Alcohol dehydrogenases are a class of oxidoreductases that catalyze the interconversion of alcohols and aldehydes or ketones. researchgate.net The ADHs involved in the synthesis of 2-methyl-1-phenylpropane-1,2-diol are typically zinc-dependent enzymes. The catalytic mechanism involves the coordination of the substrate's carbonyl oxygen (in the case of reduction) to the zinc ion located in the active site. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. A highly conserved proton relay system, often involving serine and histidine residues, facilitates proton transfer. The reaction proceeds via a direct hydride transfer from the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor to the activated carbonyl carbon, resulting in the formation of the corresponding alcohol.
Epoxide Hydrolases (EHs) Epoxide hydrolases catalyze the hydrolysis of epoxides to form the corresponding vicinal diols. These enzymes belong to the α/β-hydrolase fold family and operate via a two-step mechanism involving a catalytic triad, typically composed of a nucleophilic aspartate, a histidine, and a charge-relay aspartate or glutamate.
The mechanism is initiated by the nucleophilic attack of the catalytic aspartate on one of the epoxide's carbon atoms. This attack is facilitated by proton donation to the epoxide oxygen from a conserved tyrosine residue, leading to the opening of the epoxide ring and the formation of a covalent hydroxyalkyl-enzyme ester intermediate. In the second step, the histidine residue activates a water molecule, which then hydrolytically cleaves the ester bond. This regenerates the free enzyme and releases the diol product. This enzymatic route provides an alternative pathway for the synthesis of 1,2-diols from their corresponding epoxide precursors.
Regioselectivity and Stereoselectivity in Catalyzed Oxidation and Reduction Reactions
The enzymatic synthesis of 2-methyl-1-phenylpropane-1,2-diol is characterized by exceptional levels of regioselectivity and stereoselectivity, which are dictated by the specific enzymes employed in the catalytic cascade. The combination of stereocomplementary enzymes allows for precise control over the final stereoisomer. acs.orgresearchgate.net
In the reduction of the α-hydroxy ketone intermediate, alcohol dehydrogenases exhibit high selectivity, reducing the ketone to a specific chiral alcohol. For example, one ADH may preferentially produce the (1R,2R)-diol, while another yields the (1S,2S)-diol from the same precursor. This selectivity enables the production of diols with excellent stereochemical purity, often exceeding 95% for the desired isomer. acs.org The modularity of this system, where four different enzyme combinations can be used, allows for flexible access to all possible stereoisomers of the diol. acs.org
Below is a table illustrating the results from a two-step biocatalytic synthesis of the closely related 1-phenylpropane-1,2-diol (B147034) (PPD), demonstrating how different enzyme combinations yield distinct stereoisomers with high selectivity.
| Enzyme Combination (Lyase + ADH) | Intermediate α-hydroxy ketone | Final Diol Product (Stereoisomer) | Yield | Stereoselectivity (% of desired isomer) |
|---|---|---|---|---|
| Benzaldehyde Lyase (BAL) + ADH from Rhodococcus ruber (RADH) | (R)-1-hydroxy-1-phenylpropan-2-one | (1R,2R)-PPD | >99% | ~99% |
| Benzaldehyde Lyase (BAL) + ADH from Lactobacillus brevis (LbADH) | (R)-1-hydroxy-1-phenylpropan-2-one | (1S,2R)-PPD | 98% | ~95% |
| Benzoylformate Decarboxylase Mutant (BFDL461A) + RADH | (S)-1-hydroxy-1-phenylpropan-2-one | (1R,2S)-PPD | 96% | >98% |
| Benzoylformate Decarboxylase Mutant (BFDL461A) + LbADH | (S)-1-hydroxy-1-phenylpropan-2-one | (1S,2S)-PPD | 80% | >99% |
Data adapted from studies on 1-phenylpropane-1,2-diol which demonstrates the mechanistic principles applicable to analogous structures.
Effects of Structural Modifications on Reactivity and Selectivity
While specific studies on the structural modification of 2-methyl-1-phenylpropane-1,2-diol itself are limited, general principles of organic chemistry and biocatalysis allow for predictions regarding its reactivity and selectivity.
Modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, would be expected to influence reaction mechanisms that involve this part of the molecule. For instance, in an acid-catalyzed rearrangement, electron-donating groups would stabilize a benzylic carbocation intermediate, potentially accelerating the reaction rate. Conversely, electron-withdrawing groups would destabilize such an intermediate. In enzymatic reactions, these substitutions could alter the molecule's binding affinity within the enzyme's active site due to electronic and steric effects, thereby affecting both reaction rate and selectivity.
Changes to the alkyl portion of the molecule, such as replacing the methyl groups with larger alkyl chains, would introduce greater steric hindrance. This would significantly impact how the substrate fits into an enzyme's active site. Such modifications could decrease the reaction rate or even alter the regio- or stereoselectivity if the substrate is forced to adopt a different binding orientation.
An alternative approach frequently employed in biocatalysis is the modification of the enzyme rather than the substrate. Through methods like directed evolution, enzymes can be engineered to exhibit enhanced activity, stability, or altered selectivity towards a specific, non-native substrate like 2-methyl-1-phenylpropane-1,2-diol.
Stereochemistry of Thermal and Acid-Catalyzed Rearrangements of 2-Methyl-1-phenylpropane-1,2-diol
Acid-Catalyzed Rearrangement: Vicinal diols like 2-methyl-1-phenylpropane-1,2-diol are known to undergo a classic acid-catalyzed rearrangement known as the pinacol (B44631) rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The mechanism dictates the stereochemical outcome and the final product structure.
The reaction is initiated by the protonation of one of the two hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com For an unsymmetrical diol like 2-methyl-1-phenylpropane-1,2-diol, protonation will preferentially occur at the hydroxyl group that leads to the formation of the most stable carbocation upon departure of water. chemistrysteps.com The hydroxyl group is located at a secondary benzylic position (C1) and a tertiary position (C2). Departure of the C1 hydroxyl group would form a tertiary carbocation at C2, while departure of the C2 hydroxyl group would form a secondary benzylic carbocation at C1. The tertiary carbocation is generally more stable.
Therefore, the likely pathway involves:
Protonation of the C1 hydroxyl group.
Loss of a water molecule to form a tertiary carbocation at C2.
A 1,2-migratory shift of a substituent from the adjacent carbon (C1) to the carbocation center. The groups available for migration are a phenyl group and a hydrogen atom. Migratory aptitude generally follows the order: Hydride > Phenyl > Alkyl. wikipedia.org However, in this specific case, the migration of the phenyl group is highly probable due to its ability to stabilize the transition state.
The migration of the phenyl group from C1 to C2 results in the formation of a new, resonance-stabilized carbocation, which is effectively a protonated ketone. chemistrysteps.com
Deprotonation of the remaining hydroxyl group yields the final ketone product, which would be 2-methyl-2-phenyl-propanal.
The stereochemistry of the starting diol can influence the migratory aptitude and the final product, especially in cyclic systems, as the migrating group often needs to be positioned anti-periplanar to the leaving group. wikipedia.org
Thermal Rearrangement: Thermal rearrangements of simple, acyclic 1,2-diols without additional activating functional groups are not common and typically require high temperatures. Such reactions are often non-selective and may lead to a mixture of products through various decomposition or elimination pathways rather than a clean rearrangement. Specific mechanistic studies on the thermal rearrangement of 2-methyl-1-phenylpropane-1,2-diol are not widely documented in the literature.
Research on 1r 2 Methyl 1 Phenylpropane 1,2 Diol As a Chiral Synthon in Asymmetric Synthesis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks, or synthons, are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their chirality to the final product. Diols like (1R)-2-Methyl-1-phenylpropane-1,2-diol are particularly useful due to the versatile reactivity of their two hydroxyl groups, which can be selectively protected or derivatized to achieve complex molecular architectures.
Optically pure 1,2-diols are crucial intermediates in the pharmaceutical industry. The closely related compound, 1-phenylpropane-1,2-diol (B147034) (PPD), is recognized as a versatile building block for various pharmaceuticals. researchgate.netresearchgate.net Biocatalytic methods have been developed to produce all four stereoisomers of PPD with high purity, demonstrating the demand for such chiral synthons. researchgate.netacs.org These enzymatic cascades, often involving a combination of carboligases and alcohol dehydrogenases, can achieve high product concentrations (up to 63 g/L) and excellent stereoselectivity. acs.org
The value of these synthons lies in their role as precursors to bioactive molecules where stereochemistry dictates efficacy and safety. By analogy, this compound offers a structurally distinct yet functionally similar scaffold for the synthesis of novel, enantiomerically pure active pharmaceutical ingredients (APIs) and other high-value fine chemicals.
A significant application of chiral diols is their conversion into other valuable chiral molecules, such as vicinal amino alcohols. Amino alcohols are vital structural motifs found in numerous natural products and pharmaceuticals. nih.gov The stereoselective synthesis of these compounds is a key goal in organic chemistry. diva-portal.orgdiva-portal.org
One of the most efficient strategies involves the oxidation of one of the diol's hydroxyl groups to a ketone, followed by a stereoselective amination step. This transformation effectively converts the diol into a chiral amino alcohol. The inherent chirality of the diol starting material guides the stereochemical outcome of the subsequent steps, ensuring the formation of a specific enantiomer. Modern synthetic methods, including chemoselective electrocatalytic processes, have been developed to streamline the synthesis of diverse and complex amino alcohols from chiral precursors. nih.gov This highlights the role of this compound as a strategic starting material for generating other important classes of chiral compounds.
Table 1: Biocatalytic Synthesis of 1-Phenylpropane-1,2-diol (PPD) Stereoisomers This table illustrates the enzymatic production of the un-methylated analogue, 1-phenylpropane-1,2-diol, showcasing the high stereoselectivity achievable for this class of compounds.
| Target Isomer | Carboligation Enzyme | Oxidoreduction Enzyme | Final Concentration (g/L) | Isomer Content (%) | Reference |
| (1R,2R)-PPD | Benzaldehyde (B42025) Lyase (BAL) | Ralstonia sp. ADH (RADH) | 41.2 | >99 | acs.org |
| (1S,2S)-PPD | BFD Variant (BFDL461A) | Lactobacillus brevis ADH (LbADH) | 63.8 | 95 | acs.org |
| (1R,2S)-PPD | BFD Variant (BFDL461A) | Ralstonia sp. ADH (RADH) | 43.1 | >99 | acs.org |
| (1S,2R)-PPD | Benzaldehyde Lyase (BAL) | Lactobacillus brevis ADH (LbADH) | 52.6 | 95 | acs.org |
Role as a Chiral Auxiliary or Ligand in Catalytic Asymmetric Reactions
Beyond its role as a synthon that is incorporated into the final product, this compound has the potential to be used as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. In this context, the chiral molecule directs the stereochemistry of a reaction but is not part of the final product structure.
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. mdpi.com Axially chiral biaryldiols such as BINOL and SPINOL are prominent examples of scaffolds that have been successfully used to create a vast library of effective ligands. nih.gov The core principle involves converting the diol into a derivative, such as a phosphoramidite (B1245037), phosphite, or boryl ligand, which can then coordinate to a transition metal center.
The diol moiety of this compound can be readily derivatized. For example, reaction with phosphorus trichloride (B1173362) (PCl₃) followed by treatment with a chiral secondary amine can yield phosphoramidite ligands. nih.gov The steric and electronic properties of the resulting ligand, which are crucial for inducing enantioselectivity, can be fine-tuned by modifying the substituents on the diol or the amine component. The phenyl group and the gem-dimethyl group on the this compound backbone would create a distinct chiral pocket around the metal center, influencing the approach of substrates and thereby controlling the stereochemical outcome of the catalyzed reaction.
Chiral ligands derived from diols are widely applied in a variety of enantioselective transformations. A classic application is the titanium-catalyzed asymmetric addition of alkynes or dialkylzinc reagents to aldehydes, which produces valuable chiral propargylic or secondary alcohols. nih.gov In these reactions, the chiral diol ligand, in combination with a metal like titanium(IV) isopropoxide, forms a chiral Lewis acid catalyst that activates the aldehyde and facilitates a highly enantioselective nucleophilic attack.
The performance of such catalytic systems is highly dependent on the ligand structure. For instance, in the addition of phenylacetylene (B144264) to benzaldehyde, different axially chiral biphenyldiol ligands can yield the product with varying yields and enantiomeric excess (ee). This underscores the importance of ligand design and screening to optimize a specific transformation. Ligands derived from this compound could be applied to similar catalytic processes, including enantioselective C-H functionalization, cycloadditions, and reductive couplings, offering a new tool for synthetic chemists to achieve high levels of stereocontrol. mdpi.comnih.gov
Table 2: Performance of Chiral Biphenyldiol Ligands in the Asymmetric Addition of Phenylacetylene to Benzaldehyde This table demonstrates the effectiveness of various chiral diol ligands in a representative enantioselective transformation, indicating the potential application area for ligands derived from this compound.
| Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-L5 (a biphenyldiol) | CH₂Cl₂ | 85 | 93 | nih.gov |
| (R)-BINOL | CH₂Cl₂ | 80 | 90 | nih.gov |
| (S)-L5 (a biphenyldiol) | Toluene | 82 | 85 | nih.gov |
| (S)-L5 (a biphenyldiol) | THF | 75 | 88 | nih.gov |
Computational Chemistry Approaches to 2 Methyl 1 Phenylpropane 1,2 Diol
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms and identify transition states, providing crucial information about the energy barriers and pathways of chemical reactions. In the context of synthesizing (1R)-2-Methyl-1-phenylpropane-1,2-diol, a primary route is the asymmetric dihydroxylation of α-methylstyrene.
DFT calculations have been instrumental in understanding the intricate mechanism of osmium-catalyzed asymmetric dihydroxylation. These studies focus on the energetics of different proposed catalytic cycles and the structures of key intermediates and transition states. For instance, DFT can be used to model the interaction between the olefin (α-methylstyrene), the osmium tetroxide catalyst, and the chiral ligand.
Key insights from DFT studies on similar asymmetric dihydroxylation reactions include:
Transition State Geometries: DFT can elucidate the three-dimensional arrangement of atoms in the transition state, revealing the origins of stereoselectivity. The calculations can show how the chiral ligand directs the osmium tetroxide to one face of the double bond of α-methylstyrene over the other.
Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This helps in identifying the rate-determining step and understanding the factors that influence the reaction rate and selectivity.
Ligand Effects: DFT can be used to systematically study the effect of modifying the chiral ligand on the energy barrier and stereoselectivity of the reaction. This allows for the in-silico design of more efficient and selective catalysts.
Molecular Dynamics Simulations for Substrate Binding and Enzyme Engineering
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is particularly useful for studying the interaction between a substrate, like a precursor to this compound, and an enzyme that catalyzes its transformation.
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. For instance, lipases are known to catalyze the hydrolysis or synthesis of esters, and in some cases, can be used for the resolution of racemic diols. MD simulations can be employed to understand and engineer these enzymes for improved activity and selectivity towards the synthesis of this compound.
Applications of MD simulations in this context include:
Substrate Binding: MD simulations can model the process of the substrate (e.g., a prochiral precursor or a racemic mixture of the diol) entering the active site of an enzyme. These simulations can reveal the key amino acid residues involved in substrate recognition and binding.
Enzyme Conformation: Enzymes are not static entities; they are flexible molecules that can undergo conformational changes upon substrate binding. MD simulations can capture these dynamic changes and show how they are related to the enzyme's catalytic activity.
Enzyme Engineering: By understanding the interactions between the substrate and the enzyme at an atomic level, researchers can use MD simulations to predict the effect of mutations on the enzyme's performance. This in-silico enzyme engineering can guide experimental efforts to create mutant enzymes with enhanced properties, such as higher enantioselectivity for the desired (1R) stereoisomer.
For example, MD simulations could be used to study a lipase-catalyzed acylation of 2-Methyl-1-phenylpropane-1,2-diol (B14716093), providing insights into why the enzyme preferentially acylates one enantiomer over the other, leading to a kinetic resolution.
Prediction of Stereochemical Outcomes in Asymmetric Transformations
The ability to predict the stereochemical outcome of an asymmetric reaction is a major goal in computational chemistry. For the synthesis of this compound, this means predicting the enantiomeric excess (ee) of the desired (1R) enantiomer. Various computational models have been developed to tackle this challenge, particularly for well-established reactions like the Sharpless asymmetric dihydroxylation.
These predictive models often employ a combination of quantum mechanics (QM), molecular mechanics (MM), and machine learning (ML) techniques:
Qualitative Models: Early models, like the mnemonic device for the Sharpless asymmetric dihydroxylation, were based on empirical observations and provided a qualitative prediction of the major enantiomer.
Quantitative Structure-Selectivity Relationships (QSSR): More advanced models use computational descriptors of the substrate to build a mathematical relationship between the substrate's structure and the enantioselectivity of the reaction. These models are often developed using machine learning algorithms trained on a large dataset of known reactions.
Physics-Based Models: These models use QM/MM methods to calculate the energy difference between the transition states leading to the two different enantiomers. The enantiomeric excess can then be predicted from this energy difference using the Boltzmann distribution.
Recent advancements have focused on data-driven approaches. A chemoinformatic workflow can be developed to analyze a large number of asymmetric dihydroxylation reactions from the literature. By representing the alkene substrates with molecular descriptors, machine learning models can be trained to predict the enantioselectivity for new substrates. These models have shown promising accuracy in predicting the ee for a wide range of alkenes.
| Model Type | Approach | Typical Output |
| Qualitative Mnemonic | Based on empirical rules and substrate orientation. | Major enantiomer |
| QSSR/Machine Learning | Statistical correlation of molecular descriptors with enantioselectivity. | Predicted enantiomeric excess (%) |
| QM/MM Calculations | Calculation of transition state energies for competing pathways. | Energy difference (ΔΔG‡), predicted enantiomeric excess (%) |
These predictive tools are valuable for screening potential substrates and for designing new catalysts and reaction conditions to achieve high stereoselectivity in the synthesis of this compound.
Conformational Landscape Analysis and Energetics
The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical, chemical, and biological properties. This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods are essential for exploring these different conformations and determining their relative energies.
Conformational analysis of this compound can be performed using a variety of computational techniques:
Systematic or Stochastic Searches: These methods systematically rotate the rotatable bonds or use random sampling to generate a large number of possible conformations.
Energy Minimization: Each generated conformation is then subjected to energy minimization using molecular mechanics or quantum mechanics methods to find the nearest local energy minimum.
Calculation of Relative Energies: The energies of the optimized conformations are then calculated at a higher level of theory (e.g., DFT) to determine their relative stabilities.
A computational study on the closely related molecule, 2-hydroxy-2-methyl-1-phenylpropan-1-one, has shown that the most stable conformation is determined by a balance of steric and electronic effects. A similar analysis of this compound would likely reveal the presence of intramolecular hydrogen bonding between the two hydroxyl groups, which would significantly influence the conformational preferences.
Understanding the conformational landscape is important for several reasons:
Predicting Physical Properties: The populations of different conformers can influence macroscopic properties such as dipole moment and solubility.
Understanding Reactivity: The reactivity of the hydroxyl groups can be affected by their conformational orientation.
Modeling Biological Activity: If the molecule is biologically active, its bioactive conformation (the shape it adopts when binding to a biological target) is likely one of the low-energy conformers.
A hypothetical table of low-energy conformers for this compound, as would be generated from a computational study, is presented below. The relative energies are typically given in kcal/mol, with the lowest energy conformer set to 0.
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 60° (gauche) | 0.00 | 75.5 |
| 2 | 180° (anti) | 1.50 | 10.2 |
| 3 | -60° (gauche) | 0.25 | 14.3 |
Note: This table is hypothetical and for illustrative purposes only. The actual values would need to be determined through detailed computational analysis.
Future Research Directions and Emerging Methodologies for 1r 2 Methyl 1 Phenylpropane 1,2 Diol
Development of Novel and More Efficient Stereoselective Synthetic Routes
A primary focus for future research would be the development of highly selective and efficient methods for synthesizing (1R)-2-Methyl-1-phenylpropane-1,2-diol. As a molecule with two chiral centers, achieving high diastereoselectivity and enantioselectivity is crucial. Research would likely target asymmetric dihydroxylation of an appropriate alkene precursor or stereoselective reduction of a corresponding α-hydroxy ketone. The goal would be to develop routes that offer high yields, use readily available starting materials, and minimize the need for complex purification steps. Currently, specific novel synthetic routes exclusively for this compound are not detailed in the available literature.
Engineering of Biocatalysts for Enhanced Productivity and Selectivity
Biocatalysis represents a powerful tool for the synthesis of chiral molecules. Future research could involve the engineering of enzymes, such as alcohol dehydrogenases or lyases, to produce this compound with exceptional selectivity. researchgate.net This would involve techniques like directed evolution and rational protein design to create biocatalysts that are not only highly stereoselective but also robust enough for industrial-scale production, exhibiting high turnover rates and stability under process conditions. Research on biocatalytic routes for the closely related 1-phenylpropane-1,2-diol (B147034) has shown success, suggesting this is a viable strategy. acs.orgresearchgate.net However, specific studies on engineered biocatalysts for the synthesis of 2-Methyl-1-phenylpropane-1,2-diol (B14716093) are not presently available.
Exploration of New Catalytic Applications
The diol functionality and inherent chirality of this compound make it a candidate for application as a chiral ligand or auxiliary in asymmetric catalysis. Future investigations could explore its use in reactions such as asymmetric hydrogenation, alkylation, or Diels-Alder reactions. The performance of this diol as a ligand would need to be systematically evaluated to determine its effectiveness in inducing stereoselectivity in various chemical transformations. There is currently no published research detailing the application of this compound in this context.
Integration with Flow Chemistry and Process Intensification Strategies
Modern chemical manufacturing increasingly relies on flow chemistry for improved safety, efficiency, and scalability. acs.org Future work could focus on translating a developed stereoselective synthesis of this compound from batch to a continuous flow process. This would involve optimizing reaction parameters such as temperature, pressure, and residence time in microreactors or packed-bed reactors. Process intensification strategies could lead to higher throughput, reduced waste, and better process control. No specific flow chemistry protocols for this compound have been documented.
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
To optimize any synthetic route, a thorough understanding of the reaction mechanism and kinetics is essential. The application of advanced spectroscopic techniques, such as in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), or Raman spectroscopy, could provide real-time data on the formation of this compound and any intermediates or byproducts. This information is invaluable for rapid process optimization and ensuring reaction robustness. At present, there are no specific studies applying these techniques to reactions involving this compound.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique three-dimensional structure of this compound could be exploited in materials science and supramolecular chemistry. Future interdisciplinary research might explore its use as a building block for creating chiral polymers, metal-organic frameworks (MOFs), or self-assembling supramolecular structures. Such materials could have applications in chiral separations, sensing, or as novel functional materials. This area of research for this compound remains entirely unexplored based on available literature.
Data on Future Research Directions
As detailed in the sections above, specific research data for this compound is not available in the current scientific literature. The table below illustrates the lack of specific findings for each proposed research area.
| Research Direction | Specific Findings for this compound |
| Novel Stereoselective Synthetic Routes | No specific routes documented. |
| Engineering of Biocatalysts | No engineered biocatalysts reported. |
| New Catalytic Applications | No applications as a ligand or auxiliary published. |
| Integration with Flow Chemistry | No flow synthesis protocols found. |
| Advanced Spectroscopic Monitoring | No in situ monitoring studies available. |
| Materials & Supramolecular Chemistry | No research in this area has been published. |
Q & A
Basic: What are the recommended methods for synthesizing (1R)-2-Methyl-1-phenylpropane-1,2-diol with high enantiomeric purity?
Answer:
Asymmetric synthesis using enzymatic resolution or chiral catalysts is preferred. For example, biotransformation with Pseudomonas strains can achieve >91% enantiomeric excess (ee) in styrene-derived diols via stereoselective dioxygenation . Alternatively, chiral auxiliaries or catalysts employed in amphetamine-related diol syntheses (e.g., (1S,2S)-1-phenylpropane-1,2-diol) can be adapted by modifying the starting materials and reaction conditions .
Basic: How can the stereochemistry of this compound be confirmed experimentally?
Answer:
Use chiral HPLC (e.g., Chiralpak AD-H column with n-hexane/2-propanol eluent) to separate enantiomers, combined with optical rotation measurements for absolute configuration . NMR analysis (e.g., coupling constants and NOE effects) determines relative stereochemistry. X-ray crystallography provides definitive proof of absolute configuration, while comparative studies with IUPAC-named standards (e.g., norepinephrine isomers) resolve ambiguities .
Advanced: What challenges arise in the catalytic deoxydehydration (DODH) of this compound, and how can they be addressed?
Answer:
Mo-based catalysts (e.g., [Cp*MoO₂]₂O) often cleave aromatic diols into aldehydes instead of forming olefins due to aromatic stabilization . Mitigation strategies include:
- Switching to Re-based catalysts (e.g., methyltrioxorhenium) with hydrogen donors (e.g., 3-octanol).
- Introducing electron-withdrawing substituents on the phenyl ring to destabilize cleavage intermediates.
- Optimizing reaction conditions (lower temperature, shorter reaction times).
Advanced: How do conflicting NMR and HPLC data regarding diastereomeric purity arise, and how should they be resolved?
Answer:
Discrepancies may stem from:
- Dynamic processes (e.g., rotamers) in NMR vs. static HPLC separation.
- Kinetic vs. thermodynamic control during synthesis.
Resolution methods: - Perform variable-temperature NMR to identify exchange processes.
- Use chiral derivatization agents (e.g., Mosher’s acid) to enhance HPLC resolution.
- Cross-validate with mass spectrometry and X-ray crystallography .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Identify hydroxyl-adjacent protons (δ 1.0–4.5 ppm) and aromatic signals (δ 6.5–7.5 ppm).
- IR Spectroscopy : Confirm -OH stretches (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹).
- High-Resolution MS : Validate molecular formula (C₁₀H₁₄O₂).
- X-ray Crystallography : Assign absolute stereochemistry definitively .
Advanced: What biological models are suitable for evaluating the neuroprotective potential of derivatives of this compound?
Answer:
- In vivo : MPTP or rotenone-induced Parkinson’s models in mice, assessing dopamine levels (HPLC-ECD) and motor function (rotarod tests).
- In vitro : SH-SY5Y neuroblastoma cells treated with α-synuclein aggregates or oxidative stressors (e.g., H₂O₂).
- Compare with monoterpenoid diols (e.g., (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol), which show efficacy in similar models .
Basic: What are the critical parameters for optimizing chiral resolution via HPLC?
Answer:
- Column : Chiralpak AD-H or OD-H.
- Mobile Phase : n-Hexane/2-propanol (90:10 to 80:20 v/v).
- Flow Rate : 0.5–1.0 mL/min.
- Temperature : 20–25°C.
- Validation : Test racemic mixtures and adjust injection volume (<5 µL) to prevent column overload .
Advanced: How do substituents on the phenyl ring affect the diol’s reactivity in oxidation reactions?
Answer:
- Electron-donating groups (e.g., -OCH₃): Stabilize intermediates but slow oxidation.
- Electron-withdrawing groups (e.g., -NO₂): Increase oxidation susceptibility but risk over-oxidation to ketones.
- Experimental validation : Use cyclic voltammetry to map redox potentials and DFT calculations to predict electronic effects .
Basic: What are the key differences in IUPAC nomenclature between this compound and its stereoisomers?
Answer:
- (1R) : Specifies the absolute configuration at C1.
- Enantiomer : (1S)-2-Methyl-1-phenylpropane-1,2-diol.
- Diastereomers : Vary at C2 (e.g., (1R,2S) vs. (1R,2R)).
- Priority rules : Apply Cahn-Ingold-Prelog to assign descriptors, as seen in noradrenaline/norepinephrine naming .
Advanced: How can computational and experimental data discrepancies on hydrogen-bonding networks be reconciled?
Answer:
- Simulations : Perform ab initio molecular dynamics to account for solvent effects and conformational flexibility.
- Experimental : Use variable-temperature NMR to detect transient H-bonds and IR spectroscopy to identify shifting -OH stretches.
- Crystallography : Compare solution-state (NMR) vs. solid-state (X-ray) structures to resolve packing-force artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
